(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one
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Overview
Description
Reagents: Thiophene-2-carbaldehyde, acetic acid
Conditions: Reflux
Reaction: Condensation to form 1-phenyl-3-thiophen-2-ylpyrazol-4-yl
Step 3: Final Assembly
Reagents: 4-methylbenzenethiol, formaldehyde
Conditions: Acidic medium, room temperature
Reaction: Formation of the final compound through a thioether linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, solvent-free conditions, or continuous flow reactors to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one typically involves multi-step organic reactions
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Step 1: Synthesis of Pyrazolone Core
Reagents: Ethyl acetoacetate, hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: Formation of 3-methyl-1-phenyl-2-pyrazolin-5-one
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolone ring or the thiophene moiety, potentially altering the electronic properties of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrazolone derivatives
Substitution: Functionalized phenyl or thiophene derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Enzyme Inhibition: It can inhibit specific enzymes, making it a candidate for drug development.
Medicine
Anti-inflammatory: The pyrazolone core is known for its anti-inflammatory properties, which could be harnessed in pharmaceutical applications.
Cancer Research: The compound’s ability to interact with cellular pathways makes it a potential candidate for cancer therapy.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may serve as a precursor for agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Enzyme Inhibition: It binds to the active site of enzymes, blocking their activity.
Cellular Pathways: It can modulate signaling pathways within cells, affecting processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one
- **this compound derivatives
Properties
CAS No. |
624724-19-2 |
---|---|
Molecular Formula |
C31H24N4OS2 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C31H24N4OS2/c1-22-14-16-26(17-15-22)38-21-28-27(31(36)35(32-28)25-11-6-3-7-12-25)19-23-20-34(24-9-4-2-5-10-24)33-30(23)29-13-8-18-37-29/h2-20H,21H2,1H3/b27-19- |
InChI Key |
ZRINJGVBGMQOSK-DIBXZPPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC\2=NN(C(=O)/C2=C\C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=O)C2=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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